molecular formula C12H7NOS B1604101 3-(4-Cyanobenzoyl)thiophene CAS No. 42296-08-2

3-(4-Cyanobenzoyl)thiophene

Cat. No. B1604101
CAS RN: 42296-08-2
M. Wt: 213.26 g/mol
InChI Key: CHMYSGYWUPHBKD-UHFFFAOYSA-N
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Description

3-(4-Cyanobenzoyl)thiophene is a chemical compound with the molecular formula C12H7NOS . It has a molecular weight of 213.26 .


Synthesis Analysis

There are several methods for the synthesis of thiophene derivatives, one of which involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a benzoyl group with a cyano group at the para position .

Scientific Research Applications

Synthesis and Antitumor Evaluation

3-(4-Cyanobenzoyl)thiophene derivatives have been explored for their potential in cancer treatment. A study involved synthesizing various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, starting from a similar compound, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. These compounds showed high inhibitory effects against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as antitumor agents (Shams et al., 2010).

Synthesis of Functionalized Benzo[b]thiophenes

Another application is in the synthesis of functionalized benzo[b]thiophenes, which are important in pharmaceutical research. For instance, 2-arylbenzo[b]thiophenes have been synthesized using aromatic nucleophilic substitution reactions and Heck-type coupling, starting from the benzo[b]thiophene core. These methods provided derivatives with heteroatoms at the 3-positions, which can be crucial in developing new drugs (David et al., 2005).

Reaction Mechanisms and Synthesis of Derivatives

The reaction mechanisms involving thiophene derivatives have been extensively studied. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines has been examined, leading to the synthesis of N-substituted derivatives, which are useful for further chemical transformations (Guerrera et al., 1995).

Synthesis of Coumarin, Pyridine, and Thiazole Derivatives

The reactivity of thiophene derivatives has also been leveraged to synthesize azoles, azines, and their fused derivatives, which are significant in medicinal chemistry. Such syntheses often involve reactions with diethyl malonate or ethyl acetoacetate, leading to compounds of pharmaceutical interest (Mohareb et al., 2001).

Development of Antitubulin Agents

The synthesis of a library of functionalized 3-(α-styryl)-benzo[b]thiophenes has been reported, where these compounds demonstrated significant antiproliferative properties, particularly against certain cancer cell lines. This showcases the potential of thiophene derivatives as antitubulin agents, which can be important in cancer therapy (Tréguier et al., 2014).

Fluorescent Nitrobenzoyl Polythiophenes

Thiophene derivatives have been synthesized and characterized for their fluorescent properties. These compounds have applications in the development of sensors and optoelectronic devices. The study of their spectroscopic and electrochemical properties is crucial for their application in these fields (Coelho et al., 2015).

Antimicrobial Activities

3-Halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial activities. This research is critical in the context of rising antimicrobial resistance and the search for new antibiotics (Masih et al., 2021).

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are used in pharmaceuticals, functional materials, organic chemistry, and natural products . Therefore, the study and development of thiophene derivatives, including 3-(4-Cyanobenzoyl)thiophene, is a promising area for future research .

properties

IUPAC Name

4-(thiophene-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMYSGYWUPHBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641829
Record name 4-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42296-08-2
Record name 4-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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